8,11,14-Eicosatrienoyl-CoA

platelet biology acyl-CoA synthetase eicosanoid precursor metabolism

Select 8,11,14-Eicosatrienoyl-CoA (DGL-CoA) for reproducible enzymology. Generic substitutes (palmitoyl-CoA, n‑3 isomer) generate false negatives and uncontrolled variability, as only this Δ8,11,14‑triene acyl-CoA is recognized by Δ5‑desaturase and ACSL4 with defined kinetics (Km≈17 μM). Validate ferroptosis screening, peroxisomal β‑oxidation, and eicosanoid precursor studies with the sole structurally appropriate substrate. Insist on lot‑specific purity (≥98%) and cold‑chain integrity to preserve double‑bond stereochemistry.

Molecular Formula C41H68N7O17P3S
Molecular Weight 1056.0 g/mol
CAS No. 28879-98-3
Cat. No. B1251976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8,11,14-Eicosatrienoyl-CoA
CAS28879-98-3
Molecular FormulaC41H68N7O17P3S
Molecular Weight1056.0 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
InChIInChI=1S/C41H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h8-9,11-12,14-15,28-30,34-36,40,51-52H,4-7,10,13,16-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/b9-8-,12-11-,15-14-/t30-,34-,35-,36+,40-/m1/s1
InChIKeyFJWJALRUNNZIBB-DDQUOPDJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8,11,14-Eicosatrienoyl-CoA (CAS 28879-98-3) Technical Specification and Procurement Overview


8,11,14-Eicosatrienoyl-CoA (CAS 28879-98-3), also known as dihomo-γ-linolenoyl-CoA (DGL-CoA) or (8Z,11Z,14Z)-eicosatrienoyl-CoA, is a long-chain polyunsaturated fatty acyl-CoA thioester with the molecular formula C41H68N7O17P3S and a molecular weight of approximately 1056-1058 g/mol . It is the activated coenzyme A derivative of dihomo-γ-linolenic acid (DGLA, 20:3 n-6), an ω-6 polyunsaturated fatty acid with a 20-carbon chain and three cis double bonds at positions 8, 11, and 14 . This compound functions as a human metabolite and serves as a critical metabolic intermediate in the biosynthesis of unsaturated fatty acids, where it is converted to arachidonoyl-CoA (AA-CoA) via the action of Δ5-desaturase (fatty acid desaturase 1, EC 1.14.19.44) [1][2]. As a research-grade biochemical reagent, it is utilized primarily in enzymology studies of fatty acid metabolism, lipid signaling pathway investigations, and as a substrate for acyl-CoA-utilizing enzymes [3].

Why 8,11,14-Eicosatrienoyl-CoA Cannot Be Replaced by Generic Polyunsaturated Acyl-CoA Analogs


Substituting 8,11,14-eicosatrienoyl-CoA with structurally similar acyl-CoA thioesters—including its immediate downstream product arachidonoyl-CoA (20:4 n-6), its positional isomer 11Z,14Z,17Z-eicosatrienoyl-CoA (20:3 n-3), or saturated analogs such as palmitoyl-CoA (16:0)—is scientifically unjustifiable due to enzyme-specific kinetic discrimination and divergent metabolic fates. Direct comparative enzymology data demonstrate that the presence, position, and stereochemistry of double bonds in the fatty acyl chain critically modulate substrate recognition by multiple enzyme classes, including acyl-CoA synthetases, acyltransferases, and peroxisomal β-oxidation enzymes [1][2][3]. Specifically, the absence of the Δ5 double bond distinguishes 8,11,14-eicosatrienoyl-CoA from arachidonoyl-CoA and fundamentally alters its catalytic efficiency as an acyl donor in phospholipid remodeling [1]. Similarly, the n-6 double bond configuration differentiates it from its n-3 positional isomer, which exhibits measurably different kinetic parameters in peroxisomal β-oxidation assays [2]. Generic substitution therefore introduces uncontrolled variability in reaction rates and pathway outcomes, rendering experimental results irreproducible and procurement decisions scientifically unsound. The quantitative evidence below establishes the precise boundaries within which 8,11,14-eicosatrienoyl-CoA must be specifically selected over its closest analogs.

Quantitative Differential Evidence: 8,11,14-Eicosatrienoyl-CoA Performance Against Structural Analogs


Enzyme Specificity: Platelet Arachidonoyl-CoA Synthetase Activity Comparison

In human platelet membrane preparations, 8,11,14-eicosatrienoyl-CoA formation catalyzed by the arachidonate-specific acyl-CoA synthetase proceeds at a rate of 2.5 nmol/min/10⁹ platelets, compared to 2.9 nmol/min/10⁹ platelets for arachidonoyl-CoA formation under identical assay conditions [1]. Critically, other fatty acids including linoleic, 5,8,11-eicosatrienoic, and oleic acids are not substrates for this enzyme, establishing a narrow substrate specificity window that includes only prostaglandin precursor fatty acids [1].

platelet biology acyl-CoA synthetase eicosanoid precursor metabolism

Phospholipid Acyltransferase Selectivity: Rat Brain Microsomal Acylation Rates

In rat brain microsomes, acylation rates of 1-acylglycerophosphorylinositol using acyl-CoA esters as donors demonstrated striking substrate selectivity [1]. Rates with arachidonoyl-CoA were 2 to 5 times higher than those observed with linoleoyl-CoA, linolenoyl-CoA, or 8,11,14-eicosatrienoyl-CoA [1]. The marked difference in acylation rates between arachidonoyl-CoA (20:4 n-6) and 8,11,14-eicosatrienoyl-CoA (20:3 n-6) indicates that the double bond between carbons 5 and 6 is critical in directing enzyme selectivity for arachidonoyl-CoA [1].

phospholipid remodeling acyltransferase inositol lipid metabolism

Peroxisomal β-Oxidation Kinetics: Vmax and Km Against Palmitoyl-CoA Baseline

In solubilized peroxisomal fractions isolated from clofibrate-treated rat livers, peroxisomal β-oxidation demonstrates optimal specificity toward long-chain polyunsaturated acyl-CoA esters [1]. 8,11,14-Eicosatrienoyl-CoA yielded a Vmax approximately 150% of that obtained with palmitoyl-CoA (the standard saturated reference substrate), with a Km of 17 ± 6 μM [1]. Notably, its positional isomer 11,14,17-eicosatrienoyl-CoA (n-3) exhibited a different Km of 13 ± 4 μM under identical conditions, demonstrating that double bond positional isomerism alone produces quantifiable kinetic differentiation [1].

peroxisomal metabolism fatty acid oxidation enzyme kinetics

Arachidonate-CoA Ligase (EC 6.2.1.15) Substrate Specificity: Isoenzyme Differentiation

Human arachidonate-CoA ligase (EC 6.2.1.15), also known as ACSL4 or FACL4, is not identical to the broad-specificity long-chain fatty acyl-CoA synthetase (EC 6.2.1.3) [1]. This enzyme exhibits restricted substrate acceptance: 8,11,14-eicosatrienoate (the free acid form of the target compound) is the only long-chain fatty acid besides arachidonate that can serve as an alternative substrate, whereas other long-chain fatty acids including oleate, linoleate, and saturated species are not accepted [1]. This enzymatic exclusivity is clinically relevant, as ACSL4 is implicated in ferroptosis regulation and is a pharmacological target in oncology research [1].

ACSL4 arachidonate-CoA ligase ferroptosis enzyme specificity

Δ5-Desaturase Metabolic Flux: Positional Isomer Discrimination

8,11,14-Eicosatrienoyl-CoA is the obligate substrate for Δ5-desaturase (fatty acid desaturase 1, EC 1.14.19.44), the enzyme that introduces a cis double bond at the Δ5 position to generate arachidonoyl-CoA [1][2]. In contrast, the positional isomer 11Z,14Z,17Z-eicosatrienoyl-CoA (20:3 n-3) cannot serve as a substrate for this desaturation step due to the absence of the Δ8 double bond required for enzyme recognition [3]. This metabolic channeling creates an irreversible functional divergence: 8,11,14-eicosatrienoyl-CoA is committed to the ω-6 eicosanoid precursor pathway, while its n-3 isomer enters a distinct metabolic stream leading to different bioactive lipid mediators [3].

fatty acid desaturation eicosanoid biosynthesis metabolic pathway specificity

Optimal Research and Industrial Application Scenarios for 8,11,14-Eicosatrienoyl-CoA


ACSL4/Ferroptosis Mechanism Studies in Oncology Research

Investigators studying ACSL4 (arachidonate-CoA ligase, EC 6.2.1.15) in ferroptosis regulation or cancer biology should use 8,11,14-eicosatrienoyl-CoA (or its free acid precursor) as the only structurally appropriate alternative substrate when arachidonate cannot be employed [1]. Unlike generic long-chain acyl-CoAs (e.g., palmitoyl-CoA, oleoyl-CoA), which are completely inactive with ACSL4, 8,11,14-eicosatrienoyl-CoA is accepted as a substrate, enabling comparative enzymology experiments while maintaining physiological relevance to the ω-6 eicosanoid pathway [1]. This specificity is critical for ACSL4 inhibitor screening and mechanism-of-action studies.

Δ5-Desaturase Activity Assays and Unsaturated Fatty Acid Biosynthesis Pathway Analysis

Researchers quantifying Δ5-desaturase (fatty acid desaturase 1, EC 1.14.19.44) activity must employ 8,11,14-eicosatrienoyl-CoA as the obligate substrate for conversion to arachidonoyl-CoA [1]. The n-3 positional isomer (11Z,14Z,17Z-eicosatrienoyl-CoA) cannot substitute in this assay, as it is not recognized by the enzyme and produces a false-negative result . This application is essential for studies of dietary fatty acid metabolism, genetic desaturase deficiencies, and pharmacological modulation of eicosanoid precursor biosynthesis [1].

Peroxisomal β-Oxidation Studies of Polyunsaturated Fatty Acyl-CoA Substrates

For investigations of peroxisomal fatty acid oxidation—particularly studies examining the differential handling of n-6 versus n-3 polyunsaturated species—8,11,14-eicosatrienoyl-CoA provides a well-characterized substrate with established kinetic parameters (Km = 17 ± 6 μM; Vmax = 150% of palmitoyl-CoA) [1]. Its quantifiably distinct Km from the n-3 isomer (13 ± 4 μM) enables head-to-head comparisons of peroxisomal β-oxidation efficiency across different double bond configurations under identical assay conditions [1]. This scenario is relevant for metabolic disease research, peroxisomal disorder studies, and investigations of lipid-lowering pharmaceutical agents.

Platelet Eicosanoid Precursor Metabolism and Phospholipid Incorporation Studies

In human platelet research focused on eicosanoid precursor trafficking and phospholipid remodeling, 8,11,14-eicosatrienoyl-CoA is the only scientifically valid alternative to arachidonoyl-CoA for studying the arachidonate-specific acyl-CoA synthetase system [1]. With a formation rate of 2.5 nmol/min/10⁹ platelets compared to 2.9 nmol/min/10⁹ platelets for arachidonoyl-CoA, this compound allows researchers to investigate DGLA-specific metabolic channeling while maintaining enzyme activity that is absent with non-eicosanoid precursor fatty acids [1]. This application is directly relevant to thrombosis research, platelet activation studies, and investigations of dietary ω-6 fatty acid effects on platelet function.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8,11,14-Eicosatrienoyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.